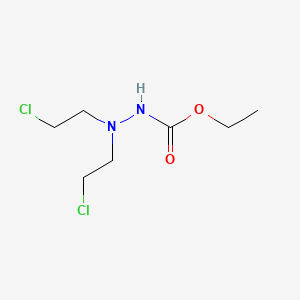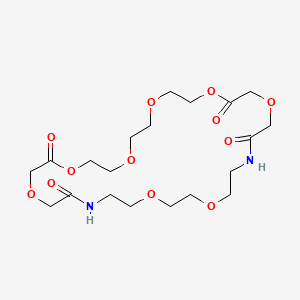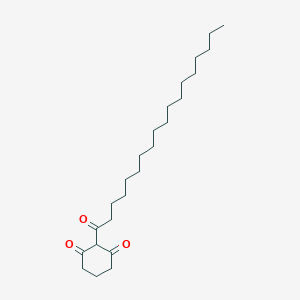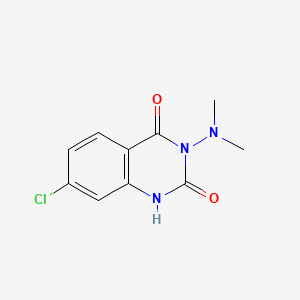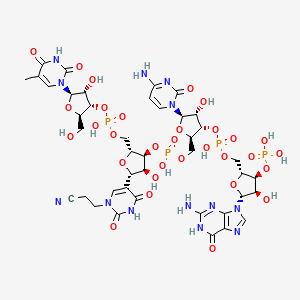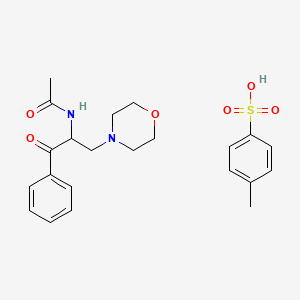
1-Chloro-3-(1,1-dimethoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 1,1-dimethoxyethyl group is substituted at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1,1-dimethoxyethyl)benzene typically involves the chlorination of 3-(1,1-dimethoxyethyl)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often facilitated by a catalyst such as iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high selectivity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(1,1-dimethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The 1,1-dimethoxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include reduced benzene derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Chloro-3-(1,1-dimethoxyethyl)benzene finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(1,1-dimethoxyethyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the 1,1-dimethoxyethyl group play crucial roles in its reactivity and interactions. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological or chemical targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-(1,1-dimethoxyethyl)benzene: Unique due to the presence of both chlorine and 1,1-dimethoxyethyl groups.
1-Chloro-3-(1,1-dimethoxypropyl)benzene: Similar structure but with a different alkyl chain length.
This compound: Similar but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
73585-53-2 |
|---|---|
Formule moléculaire |
C10H13ClO2 |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
1-chloro-3-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
Clé InChI |
AYLDXAIFUIUSQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



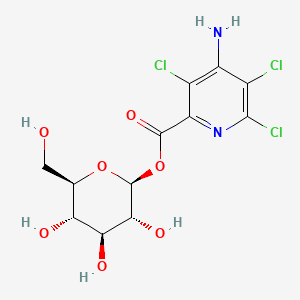
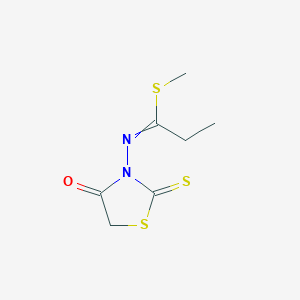
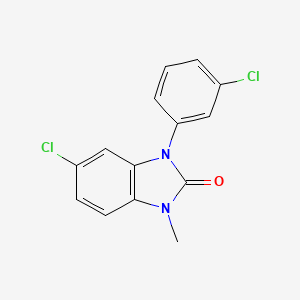
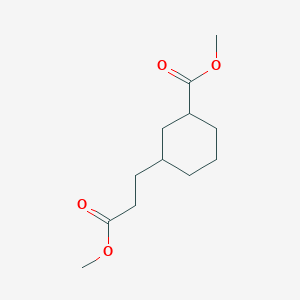
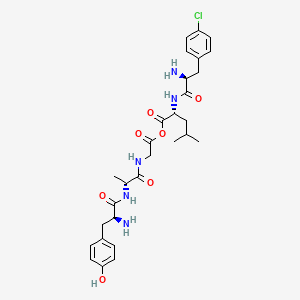
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

